![molecular formula C21H19BrN2O5 B5738386 N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)
N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide
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Overview
Description
N-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of certain enzymes, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide involves the inhibition of certain enzymes, such as chymotrypsin and trypsin. These enzymes are proteases that are involved in the breakdown of proteins. The inhibition of these enzymes leads to the accumulation of proteins, which can have various physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide are still being studied. However, it has been shown that this compound can have anti-inflammatory and anti-tumor effects. It has also been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide in lab experiments include its potent inhibitory effects on certain enzymes, which makes it a useful tool for studying various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many future directions for research on N-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide. Some of these directions include the development of new drugs based on this compound, the study of its effects on various physiological processes, and the investigation of its potential toxicity. Additionally, further research is needed to optimize the synthesis method of this compound and to develop new methods for its safe handling in the lab.
Synthesis Methods
The synthesis of N-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide involves several steps. The starting material for the synthesis is 3,4-dimethoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(tert-butoxycarbonyl)-L-phenylalanine to form the corresponding amide. The resulting amide is then reacted with 1-bromo-2-naphthol to form the desired compound.
Scientific Research Applications
N-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential applications in medicinal chemistry. This compound is a potent inhibitor of certain enzymes, such as chymotrypsin and trypsin, which are involved in various physiological processes. The inhibition of these enzymes can lead to the development of new drugs for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(1-bromonaphthalen-2-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O5/c1-26-16-9-8-14(11-18(16)27-2)21(23)24-29-19(25)12-28-17-10-7-13-5-3-4-6-15(13)20(17)22/h3-11H,12H2,1-2H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNACHVNRAXKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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